molecular formula C48H78N7O21P3S B1264055 3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oyl-CoA

3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oyl-CoA

Cat. No. B1264055
M. Wt: 1214.2 g/mol
InChI Key: AWLXQJGPNLCTLM-YFXOTMPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oyl-CoA is a cholestanoyl-CoA formed by thioester linkage between 3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oic acid and coenzyme A. It has a role as a mouse metabolite. It is a conjugate acid of a 3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oyl-CoA(4-).

Scientific Research Applications

Synthesis and Beta-Oxidation in Bile Acid Biosynthesis

The chemical synthesis of 3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oyl CoAs has been utilized to study side chain cleavage in bile acid biosynthesis. This synthesis is crucial for understanding the beta-oxidation process in bile acid formation. For instance, Kurosawa et al. (2001) described a method for synthesizing these CoA esters to investigate their chromatographic behaviors, enhancing our understanding of bile acid biosynthesis mechanisms (Kurosawa et al., 2001).

Role in Peroxisomal Enzyme Activities

Research has identified peroxisomal enzymes, such as D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein, which are responsible for converting these CoA esters into their 24-oxo-forms. This discovery by Bun-ya et al. (1998) revealed the significance of these enzymes in bile acid formation and provided insights into the metabolic pathways involved (Bun-ya et al., 1998).

Structural and Biosynthetic Studies

Structural and biosynthetic studies of bile alcohols, such as 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol, have been conducted. These studies, like those by Une et al. (2000), involve the synthesis and characterization of various stereoisomers, enhancing our understanding of human and rat bile alcohol excretion (Une et al., 2000).

Measurement Techniques

Gan-Schreier et al. (2005) developed a novel assay combining high-performance liquid chromatography and electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) to measure and quantify CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid. This technique has proven to be a rapid and versatile tool for determining bile acid CoA esters, aiding in the study of bile acid biosynthesis (Gan-Schreier et al., 2005).

ATP-Dependent Transport in Peroxisomes

The study of ATP-dependent transport of bile acid intermediates across rat liver peroxisomal membranes, as conducted by Une et al. (2003), is another important application. Their research on the oxidation of THC-CoA in peroxisomes has provided valuable insights into the transport mechanisms within these organelles (Une et al., 2003).

properties

Product Name

3alpha,7alpha,12alpha-trihydroxy-24-oxo-5beta-cholestan-26-oyl-CoA

Molecular Formula

C48H78N7O21P3S

Molecular Weight

1214.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6R)-2-methyl-3-oxo-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanethioate

InChI

InChI=1S/C48H78N7O21P3S/c1-24(28-8-9-29-36-30(19-34(59)48(28,29)6)47(5)13-11-27(56)17-26(47)18-32(36)58)7-10-31(57)25(2)45(64)80-16-15-50-35(60)12-14-51-43(63)40(62)46(3,4)21-73-79(70,71)76-78(68,69)72-20-33-39(75-77(65,66)67)38(61)44(74-33)55-23-54-37-41(49)52-22-53-42(37)55/h22-30,32-34,36,38-40,44,56,58-59,61-62H,7-21H2,1-6H3,(H,50,60)(H,51,63)(H,68,69)(H,70,71)(H2,49,52,53)(H2,65,66,67)/t24-,25?,26+,27-,28-,29+,30+,32-,33-,34+,36+,38-,39-,40+,44-,47+,48-/m1/s1

InChI Key

AWLXQJGPNLCTLM-YFXOTMPNSA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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